
JWH-210 (Indole-d5) 4-Hydroxypentyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH-210 (Indole-d5) 4-Hydroxypentyl is a synthetic cannabinoid and a labeled metabolite of JWH-210. It is a monohydroxy analog and primary urinary metabolite of JWH-210, a synthetic cannabinoid found in several blends of the herbal mixture Spice . The compound is used as a certified reference material in various analytical applications, including forensic and toxicological analysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JWH-210 (Indole-d5) 4-Hydroxypentyl involves the hydroxylation of the alkyl side chain of JWH-210. This hydroxylation typically occurs in the liver, where the compound is metabolized . The synthetic route involves the use of deuterium-labeled indole to produce the labeled metabolite .
Industrial Production Methods
Industrial production of this compound involves the use of advanced organic synthesis techniques. The compound is produced in a controlled environment to ensure high purity and consistency. The final product is typically provided as a solution in methanol, with a concentration of 100 μg/mL .
化学反应分析
Types of Reactions
JWH-210 (Indole-d5) 4-Hydroxypentyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These products are often used in further analytical and research applications .
科学研究应用
JWH-210 (Indole-d5) 4-Hydroxypentyl is used in a wide range of scientific research applications, including:
作用机制
The mechanism of action of JWH-210 (Indole-d5) 4-Hydroxypentyl involves its interaction with cannabinoid receptors in the body. The compound binds to the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, mimicking the effects of natural cannabinoids . This interaction leads to various physiological effects, including alterations in mood, perception, and cognition .
相似化合物的比较
Similar Compounds
JWH-210: The parent compound of JWH-210 (Indole-d5) 4-Hydroxypentyl, which is also a synthetic cannabinoid.
JWH-250: Another synthetic cannabinoid with a similar structure and function.
JWH-122: A related compound with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The labeled compound allows for more accurate quantitation and analysis of JWH-210 metabolites in biological samples .
属性
分子式 |
C26H27NO2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
(4-ethylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3/i6D,7D,12D,13D,17D |
InChI 键 |
QRNSSTWZDKYLOO-HKUKTWOQSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)CC)[2H])[2H] |
规范 SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




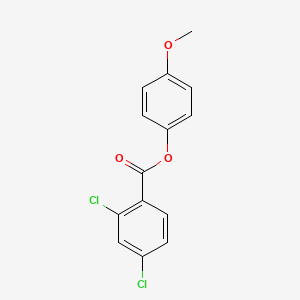

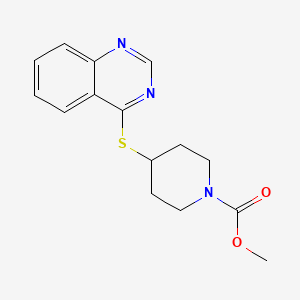
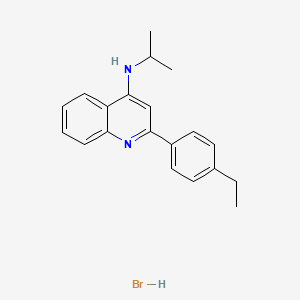
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
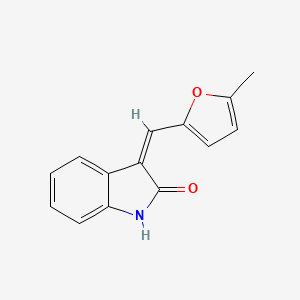
![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
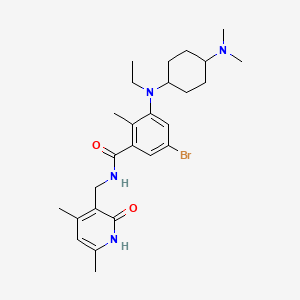

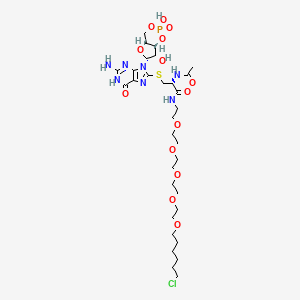
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
